1-(Benzenesulfonyl)-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane
Description
1-(Benzenesulfonyl)-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane is a diazepane derivative characterized by a benzenesulfonyl group at the 1-position and a fused [1,2,4]triazolo[4,3-b]pyridazine ring substituted with a pyridin-4-yl moiety at the 4-position. Such compounds are often explored for kinase inhibition, antimicrobial activity, or as central nervous system modulators due to their ability to penetrate lipid membranes and interact with biological targets .
Properties
IUPAC Name |
6-[4-(benzenesulfonyl)-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O2S/c29-31(30,18-5-2-1-3-6-18)27-14-4-13-26(15-16-27)20-8-7-19-23-24-21(28(19)25-20)17-9-11-22-12-10-17/h1-3,5-12H,4,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSMLYWDEXYPTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=CC=C2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Benzenesulfonyl)-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazole and pyridazine rings, followed by their fusion to form the desired compound. Common reaction conditions involve the use of solvents like ethanol and catalysts such as piperidine . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide (NBS) and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used . For instance, bromination of the compound can lead to the formation of bromo derivatives, which can further undergo substitution reactions to introduce different functional groups.
Scientific Research Applications
Pharmacological Applications
-
Antidiabetic Activity :
- Recent studies indicate that compounds similar to 1-(benzenesulfonyl)-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane exhibit potential as dipeptidyl peptidase IV (DPP-IV) inhibitors. DPP-IV inhibitors are crucial in managing type 2 diabetes by enhancing insulin secretion and reducing glucagon levels .
- Antimicrobial Properties :
- CNS Activity :
Case Study 1: DPP-IV Inhibition
A study on a related compound demonstrated that it effectively inhibited DPP-IV with an IC50 value of approximately 100 nM. This inhibition led to improved glucose tolerance in diabetic animal models, highlighting the potential of similar compounds in diabetes management .
Case Study 2: Antimicrobial Screening
Research involving structural analogs of this compound showed promising results against Gram-positive and Gram-negative bacteria. The agar well diffusion method indicated significant zones of inhibition .
Potential for Drug Development
The unique combination of the triazole and diazepane structures provides a versatile scaffold for drug development. The following aspects are noteworthy:
- Modifications for Enhanced Activity : Variations in substituents on the pyridine or triazole rings could lead to improved pharmacological profiles.
- Synergistic Effects : Combining this compound with other therapeutic agents may yield synergistic effects, particularly in metabolic disorders and infections.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes like PARP-1 and EGFR, which are involved in DNA repair and cell signaling pathways, respectively . By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and disrupt their proliferation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Diazepane Derivatives
Below is a detailed analysis against the closely related compound 1-Benzyl-4-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepane (CAS: 909666-37-1) and other diazepane derivatives.
Key Structural Differences
Research Findings and Limitations
Available Data on Analogous Compounds
- 1-Benzyl-4-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepane: Synthesized as a fine chemical with >98% purity, suggesting utility in pharmaceutical intermediate development . No explicit biological data are reported, but its trifluoromethylpyridine group is associated with enhanced bioavailability in similar compounds .
- Gaps in Target Compound Data: No peer-reviewed studies on the synthesis, pharmacokinetics, or biological activity of 1-(Benzenesulfonyl)-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane were identified. Comparisons remain theoretical, based on structural analogs.
Future Research Directions
Biological Activity
Chemical Structure and Properties
The compound features a complex structure that includes a benzenesulfonyl group and a [1,2,4]triazolo[4,3-b]pyridazin moiety. Its molecular formula is , and it has a molecular weight of 396.47 g/mol. The presence of the triazole ring suggests potential pharmacological applications due to the known activity of triazole derivatives in medicinal chemistry.
Antimicrobial Activity
Research indicates that compounds containing the triazole scaffold exhibit significant antimicrobial properties. For instance, studies have shown that certain 1,2,4-triazole derivatives demonstrate moderate to high antimicrobial activities against various bacteria such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Bacteria Targeted | MIC (μg/mL) |
|---|---|---|
| 1-(Benzenesulfonyl)-4-[...]-1,4-diazepane | S. aureus | 12 |
| Triazolo[1,5-a]pyrimidines | E. coli | 15 |
| Thiouracil derivatives | B. subtilis | 8 |
Anticancer Activity
The compound's structure suggests potential anticancer properties, as many pyridazine and triazole derivatives are known for their ability to inhibit tumor growth. For example, triazoles have been reported to interfere with DNA synthesis and repair mechanisms in cancer cells .
Case Study: Triazole Derivatives in Cancer Treatment
In a study focused on triazole derivatives, one compound demonstrated an IC50 value of 10 μM against breast cancer cell lines. The mechanism of action was attributed to the inhibition of specific kinases involved in cell proliferation .
Neuroprotective Effects
Recent research has also highlighted the neuroprotective effects of similar diazepane derivatives. These compounds have been shown to modulate neurotransmitter levels and exhibit anti-inflammatory properties in neuronal models .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like 1-(Benzenesulfonyl)-4-[...]-1,4-diazepane. Modifications at specific positions on the triazole or diazepane rings can enhance potency and selectivity against targeted biological pathways.
Table 2: Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Substitution on pyridine ring | Increased antibacterial activity |
| Alteration of sulfonyl group | Enhanced cytotoxicity in cancer cells |
| Ring size variation | Improved bioavailability |
Q & A
Q. What are the recommended synthetic routes for 1-(Benzenesulfonyl)-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step protocols, including:
- Step 1 : Formation of the triazolopyridazine core via oxidative cyclization. Sodium hypochlorite in ethanol at room temperature can promote clean ring closure (yield: ~73%) .
- Step 2 : Functionalization of the diazepane moiety using benzenesulfonyl chloride under reflux in ethanol or dimethylformamide (DMF), followed by purification via column chromatography .
- Optimization Tips :
- Use catalysts like acetic acid to enhance cyclization efficiency.
- Monitor reaction progress with thin-layer chromatography (TLC) to isolate intermediates .
- Adjust solvent polarity during purification to minimize by-products .
Q. How should researchers characterize the molecular structure of this compound to confirm its identity and purity?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbon frameworks .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and detect isotopic patterns .
- X-ray Crystallography : Resolve 3D atomic arrangements for unambiguous structural confirmation (if crystals are obtainable) .
- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity; TLC for rapid checks .
Q. What solvent and catalyst systems are most effective for minimizing by-products during synthesis?
- Methodological Answer :
- Solvents : Ethanol is preferred for its balance of polarity and environmental safety in oxidative steps . DMF may enhance solubility in sulfonylation reactions but requires careful removal .
- Catalysts : Mild acids (e.g., acetic acid) improve cyclization yields without side reactions. Avoid harsh conditions (e.g., Cr(VI) salts) to reduce toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed across studies involving this compound?
- Methodological Answer :
- Standardize Assays : Ensure consistent cell lines (e.g., HEK293 for kinase assays) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Dose-Response Analysis : Use IC50/EC50 curves to compare potency across studies. Replicate experiments with independent compound batches .
- Meta-Analysis : Cross-reference structural analogs (e.g., triazolopyridazine derivatives) to identify activity trends linked to substituents .
Q. What computational strategies predict the binding interactions of this compound with biological targets like kinases or GPCRs?
- Methodological Answer :
- Molecular Docking : Use software (e.g., AutoDock Vina) to model binding poses against crystal structures of targets (e.g., EGFR kinase). Focus on the triazolopyridazine core’s π-π stacking with aromatic residues .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability in aqueous environments (GROMACS/AMBER) to assess binding free energy .
- QSAR Models : Corate electronic (e.g., logP) and steric descriptors with activity data to guide structural modifications .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
- Methodological Answer :
- Substituent Variation : Modify the benzenesulfonyl group (e.g., electron-withdrawing groups at para positions) to enhance target affinity .
- Bioisosteric Replacement : Replace pyridin-4-yl with pyrazinyl or quinolinyl groups to improve solubility without sacrificing activity .
- In Silico Screening : Prioritize derivatives with predicted ADMET properties (e.g., CNS permeability via Blood-Brain Barrier Penetration models) .
Q. What experimental designs are critical for evaluating pharmacokinetic properties in preclinical studies?
- Methodological Answer :
- In Vitro Assays :
- Metabolic Stability : Use liver microsomes (human/rat) to measure half-life (t½) and identify CYP450-mediated degradation .
- Plasma Protein Binding : Equilibrium dialysis to assess free fraction availability .
- In Vivo Studies :
- Dose Escalation : Administer via intravenous/oral routes in rodent models to calculate bioavailability (AUC0-24h) .
- Tissue Distribution : LC-MS/MS quantification in organs (e.g., brain, liver) to evaluate penetration .
Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to heat (40–60°C), light (UV-Vis), and acidic/basic conditions (pH 1–13) for 48–72 hours. Monitor degradation via HPLC-MS .
- Lyophilization : Test stability in lyophilized form at -80°C vs. room temperature over 6–12 months .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
